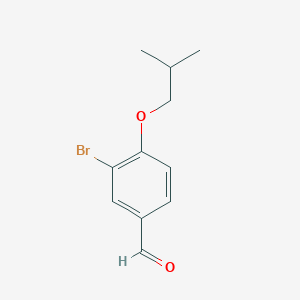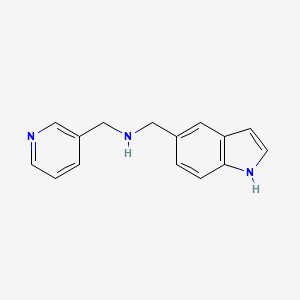
n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine
Overview
Description
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine, also known as IMPY, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Mechanism of Action
The mechanism of action of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine is not fully understood, but it is thought to involve the binding of the compound to specific receptors or proteins in the body. Studies have shown that n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine can bind to a range of proteins, including amyloid fibrils, and this binding may be responsible for the compound's biological effects.
Biochemical and Physiological Effects:
n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine has been found to exhibit a range of biochemical and physiological effects, including the ability to bind to amyloid fibrils, inhibit the aggregation of these structures, and induce the disaggregation of pre-formed fibrils. Studies have also suggested that n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine may have neuroprotective effects, and could potentially be used as a therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine is its ability to bind specifically to amyloid fibrils, which makes it an excellent tool for the detection and quantification of these structures. However, there are also some limitations to the use of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine in lab experiments. For example, the compound may have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine. One area of interest is the development of new fluorescent probes based on the structure of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine, which could be used for the detection of other biomolecules or structures. Another potential direction for research is the investigation of the neuroprotective effects of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine, and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine, and to identify its specific binding sites in the body.
Scientific Research Applications
N-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine as a fluorescent probe for the detection of amyloid fibrils, which are associated with a range of neurodegenerative diseases, including Alzheimer's disease. n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine has been found to bind specifically to amyloid fibrils, and its fluorescence properties make it an excellent tool for the detection and quantification of these structures.
properties
IUPAC Name |
1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15/h1-8,10,17-18H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRMSVAVRFCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252970 | |
| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine | |
CAS RN |
946744-01-0 | |
| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946744-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




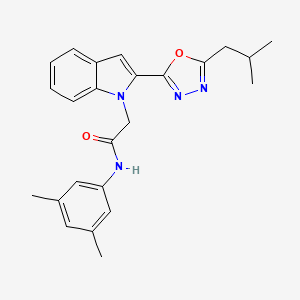
![6-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3313727.png)
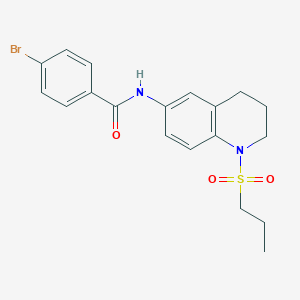

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B3313742.png)
![2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B3313744.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3313746.png)
![3-(2-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3313762.png)
![(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3313774.png)
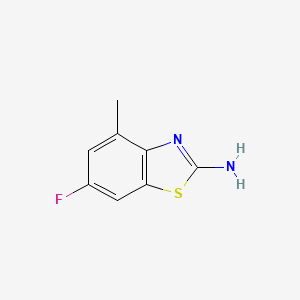
![[5-(Tert-butyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B3313781.png)
![4-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B3313790.png)
